molecular formula C13H19N5O2 B503698 N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-57-3

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B503698
CAS No.: 876897-57-3
M. Wt: 277.32g/mol
InChI Key: AZFBWBHNWLMKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a tetrazole ring attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves a multi-step process. One common method starts with the preparation of the benzyl precursor, which is then reacted with a tetrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-(1-methyl-1H-tetrazol-5-yl)-amine
  • (2,3-Dimethoxy-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine
  • (2,3-Dimethoxy-benzyl)-(1-butyl-1H-tetrazol-5-yl)-amine

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine stands out due to its specific substitution pattern and the presence of both methoxy and tetrazole functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

876897-57-3

Molecular Formula

C13H19N5O2

Molecular Weight

277.32g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O2/c1-4-8-18-13(15-16-17-18)14-9-10-6-5-7-11(19-2)12(10)20-3/h5-7H,4,8-9H2,1-3H3,(H,14,15,17)

InChI Key

AZFBWBHNWLMKSM-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OC

solubility

27.7 [ug/mL]

Origin of Product

United States

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